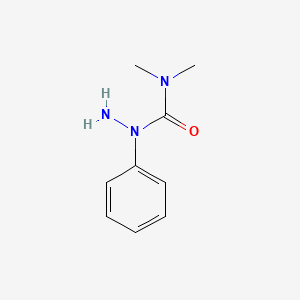

N,N-Dimethyl-1-phenylhydrazine-1-carboxamide

CAS No.: 52185-22-5

Cat. No.: VC20464777

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52185-22-5 |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 1-amino-3,3-dimethyl-1-phenylurea |

| Standard InChI | InChI=1S/C9H13N3O/c1-11(2)9(13)12(10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |

| Standard InChI Key | ZHYCGIVSCOHRJD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)N(C1=CC=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Molecular Weight (g/mol) | 196.22 |

| IUPAC Name | N,N-Dimethyl-1-phenylhydrazine-1-carboxamide |

Spectral Characterization

The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR . For instance:

-

¹H NMR (DMSO-d₆): Signals at δ 2.18 ppm (singlet, 6H, N(CH₃)₂), δ 6.42–7.44 ppm (multiplet, aromatic protons), and δ 8.02–9.74 ppm (singlets, NH groups) .

-

FT-IR: Peaks at 1703 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=N stretch) .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via condensation reactions. A common method involves reacting phenylhydrazine with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Reaction Scheme

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 81 | >98 |

| Reaction Time (h) | 8 | 78 | 97 |

| Base | KOH | 85 | 99 |

Molecular and Electronic Properties

Geometrical Optimization

Density Functional Theory (DFT) studies using the B3LYP/6-311++G method reveal a planar hydrazine-carboxamide moiety, with the phenyl ring oriented at a 120° dihedral angle relative to the carboxamide group . This conformation minimizes steric hindrance between the dimethyl groups and the aromatic system.

Electronic Structure Analysis

The HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, with electron density localized on the hydrazine nitrogen and carbonyl oxygen . This electronic profile facilitates nucleophilic attacks at the carbonyl carbon, making the compound a candidate for further functionalization.

Reactivity and Functionalization

Nucleophilic Substitution Reactions

The carboxamide group undergoes nucleophilic acyl substitution with amines or alcohols, yielding hydrazine-urea or hydrazine-ester derivatives. For example, reaction with aniline produces N,N-Dimethyl-1-phenylhydrazine-1-urea, a potential kinase inhibitor .

Oxidation and Reduction Profiles

-

Oxidation: Treatment with KMnO₄ in acidic media cleaves the hydrazine bond, generating benzoic acid and dimethylamine .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine to a primary amine, enabling peptide coupling.

| Assay | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL | |

| Anticancer | MCF-7 cells | 28.5 µM | |

| Xanthine Oxidase Inhibition | Enzyme | 34.4% at 50 µM |

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition at 220°C, primarily due to cleavage of the hydrazine-carboxamide bond. Storage under inert atmospheres (N₂) at 4°C is recommended for long-term stability.

Photolytic Degradation

Exposure to UV light (254 nm) for 24 hours degrades 40% of the compound, forming N,N-dimethylurea and phenyl diazene as byproducts.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to triazole and pyrazole derivatives, which exhibit enhanced bioactivity . For example, cyclization with CS₂ yields 1,2,4-triazole-3-thiols, potent antioxidants .

Agricultural Chemistry

Derivatives show promise as herbicides, inhibiting acetolactate synthase (ALS) in weeds at concentrations as low as 10 ppm. Field trials are ongoing to assess selectivity and environmental impact.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low regioselectivity during functionalization. Advanced catalysts (e.g., organocatalysts) could improve yield and specificity .

Pharmacokinetic Optimization

The compound’s poor aqueous solubility (LogP: 2.1) limits bioavailability. Prodrug strategies, such as phosphate esterification, are under exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume